![molecular formula C14H20ClNO B2813203 (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride CAS No. 2219369-24-9](/img/structure/B2813203.png)

(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

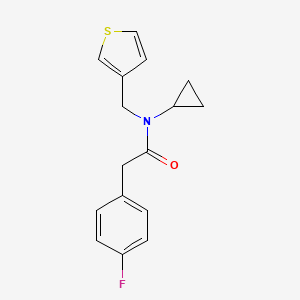

“(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 2193064-93-4 . It has a molecular weight of 163.65 . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of similar structures, such as oxygenated 2-azabicyclo[2.2.1]heptanes, has been achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c9-4-7-5-1-2-6(3-5)8-7;/h5-9H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Synthesis and Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

The compound has been involved in the synthesis of 3,4-fused bicyclic β-lactams, leading to novel cis-2-oxa-6-azabicyclo[3.2.0] heptan-7-ones through a series of reactions including hydrogenolysis and intramolecular nucleophilic substitution. These compounds are further transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a straightforward method for this conversion and highlighting the potential for drug design applications (Leemans et al., 2010).

Alternative Synthesis Pathways

Further research has developed alternative synthesis pathways for creating bicyclic tetrahydrofuran-fused β-lactams, leading to methyl cis-3-aminotetrahydrofuran-2-carboxylates. These methods offer high yields and purity, providing a convenient alternative for the preparation of compounds that are significant in the field of drug design (Mollet et al., 2012).

Arene Hydrogenation/Transannulation

The stoichiometric reaction of related compounds with B(C6F5)3 under hydrogen results in the reduction of N-bound phenyl rings and subsequent transannular ring closure, leading to 7-azabicyclo[2.2.1]heptane derivatives. This process demonstrates a novel application in the synthesis of structurally unique azabicyclo heptane derivatives, which could have implications in various areas of chemical research and development (Longobardi et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

(2-benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c16-10-14-12-6-7-13(8-12)15(14)9-11-4-2-1-3-5-11;/h1-5,12-14,16H,6-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIULTOJCGOVSMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(N2CC3=CC=CC=C3)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)

![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2813134.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2813136.png)

![1-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B2813137.png)

![2-(4-Chlorophenyl)-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813143.png)